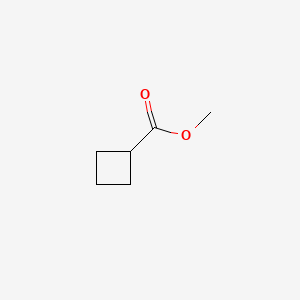

Methyl cyclobutanecarboxylate

Description

Significance of Cyclobutane (B1203170) Scaffolds in Advanced Molecular Design

Cyclobutane rings, once considered mere chemical curiosities due to their high ring strain of approximately 26.5 kcal/mol, are now recognized as privileged scaffolds in advanced molecular design, particularly in medicinal chemistry and natural product synthesis. socccd.eduresearchgate.net This high strain energy, a consequence of distorted bond angles from the ideal tetrahedral geometry, contributes to their unique reactivity and three-dimensional structure. socccd.edu The distinct puckered conformation of the cyclobutane ring offers opportunities for creating unique molecular shapes that can be crucial for biological activity. nih.govnih.gov

In drug discovery, the incorporation of a cyclobutane motif can lead to significant improvements in a molecule's properties. nih.govnih.gov Cyclobutanes can act as conformational locks, restricting the flexibility of a molecule and holding it in a bioactive conformation. nih.govru.nl This can lead to enhanced potency and selectivity for its biological target. Furthermore, cyclobutane scaffolds are used to increase metabolic stability, replace larger cyclic systems, and serve as isosteres for other chemical groups like alkenes and aryl rings. nih.govnih.gov The three-dimensional nature of the cyclobutane ring can also help to reduce the planarity of a molecule, a desirable trait for improving solubility and other pharmacokinetic properties. nih.gov

The importance of cyclobutane scaffolds is further underscored by their presence in a variety of natural products with potent biological activities, including terpenoids, alkaloids, and steroids. rsc.orgresearchgate.net The construction of these complex molecules often presents a significant synthetic challenge, driving the development of new and efficient methods for creating the four-membered ring. rsc.orgrsc.org

Overview of Current Academic Research Trajectories for Methyl Cyclobutanecarboxylate (B8599542)

Current academic research involving methyl cyclobutanecarboxylate is multifaceted, primarily focusing on its utility as a versatile building block in organic synthesis. ontosight.ai Researchers are actively exploring its use in the construction of more complex molecules through various chemical transformations. prepchem.com These transformations often leverage the unique reactivity of the cyclobutane ring.

One major research trajectory involves the use of this compound in the synthesis of novel bioactive compounds. For instance, it serves as a precursor for creating derivatives with potential therapeutic applications. Studies have explored its incorporation into molecules targeting a range of biological processes.

Another significant area of research focuses on the development of new synthetic methodologies utilizing this compound. This includes exploring its participation in various types of reactions, such as ring-opening reactions, cycloadditions, and functional group interconversions. rsc.orgnih.gov For example, the ester group can be readily transformed into other functional groups like alcohols, acids, and amides, providing access to a wide array of derivatives.

Furthermore, research is being conducted on the synthesis of substituted this compound derivatives to investigate how different substituents on the cyclobutane ring influence its reactivity and the properties of the resulting molecules. The development of stereocontrolled methods for the synthesis of these derivatives is a particularly active area of investigation, as the stereochemistry of the cyclobutane core can have a profound impact on biological activity. calstate.edu

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | nih.govchemicalbook.com |

| Molecular Weight | 114.14 g/mol | nih.gov |

| Boiling Point | 135-139 °C | |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 765-85-5 | nih.govchemicalbook.com |

Research Findings on this compound and its Derivatives

| Research Area | Key Finding | Reference |

| Synthesis of Derivatives | This compound can be readily converted to methyl 1-methylcyclobutane carboxylate. | prepchem.com |

| Synthetic Intermediate | It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. | ontosight.ai |

| Thermal Decomposition | The kinetics of the thermal decomposition of this compound have been studied. | acs.org |

| Spectroscopic Analysis | Mass spectral data for this compound and its derivatives have been reported. | acs.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl cyclobutanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-6(7)5-3-2-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTGNLZUIZHUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227312 | |

| Record name | Cyclobutanecarboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-85-5 | |

| Record name | Cyclobutanecarboxylic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL CYCLOBUTANECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Cyclobutanecarboxylate and Its Derivatives

Esterification Approaches for Parent Compound Synthesis

The most direct method for synthesizing methyl cyclobutanecarboxylate (B8599542) is through the esterification of cyclobutanecarboxylic acid with methanol (B129727). ontosight.ai This process typically involves the use of an acid catalyst to facilitate the reaction.

Acid-Catalyzed Esterification Processes

Acid-catalyzed esterification, a cornerstone of organic synthesis, is commonly employed for the preparation of methyl cyclobutanecarboxylate. ontosight.ai In this reaction, cyclobutanecarboxylic acid is treated with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by methanol. The subsequent loss of a water molecule yields the desired ester.

Another approach involves the use of dimethyl carbonate as a methylating agent. This method, catalyzed by a base like potassium carbonate, offers a greener alternative to traditional esterification, with carbon dioxide and methanol as the only byproducts. organic-chemistry.org

The synthesis of related compounds, such as methyl ferulate, has been achieved by refluxing ferulic acid in methanol with sulfuric acid. scielo.br Similarly, cyclobutanecarboxylic acid itself can be prepared through the decarboxylation of 1,1-cyclobutanedicarboxylic acid. orgsyn.org The dicarboxylic acid is obtained by the hydrolysis of its corresponding diethyl ester, which is synthesized from the condensation of ethyl malonate with trimethylene bromide. orgsyn.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of esterification reactions can be significantly influenced by various parameters, including the choice of catalyst, solvent, temperature, and reaction time. To maximize the yield and purity of this compound, careful optimization of these conditions is essential.

For instance, in the synthesis of dihydrobenzofuran neolignans, researchers found that using silver(I) oxide as an oxidant and acetonitrile (B52724) as a solvent provided the best balance between conversion and selectivity. scielo.brchemrxiv.org They also determined that reducing the reaction time from 20 to 4 hours did not significantly impact the outcome. scielo.brchemrxiv.org In another study focused on the synthesis of methyl stearate (B1226849), catalyst mass was identified as the most influential factor, followed by the methanol to stearic acid ratio, temperature, and time. nih.gov The use of response surface methodology helped identify the optimal conditions for achieving a high conversion rate in a significantly reduced reaction time. nih.gov

| Parameter | Influence on Reaction | Example Study |

|---|---|---|

| Catalyst | Affects reaction rate and selectivity. | Potassium carbonate was found to be an effective catalyst for methylation using dimethyl carbonate. organic-chemistry.org |

| Solvent | Can impact conversion and selectivity; "greener" solvents are being explored. | Acetonitrile provided a good balance for the synthesis of dihydrobenzofuran neolignans. scielo.brchemrxiv.org |

| Temperature | Influences reaction rate. | Methyl stearate synthesis was optimized at 60°C. nih.gov |

| Reaction Time | Shorter times are desirable for efficiency. | Reaction time was reduced from 20 to 4 hours without significant loss in yield for dihydrobenzofuran neolignans. scielo.brchemrxiv.org |

| Reactant Ratio | Affects conversion rates. | The methanol to stearic acid ratio was a key factor in methyl stearate synthesis. nih.gov |

Cyclobutane (B1203170) Ring Formation Strategies in Derivative Synthesis

The construction of the cyclobutane ring is a key step in the synthesis of various derivatives of this compound. Several powerful synthetic methodologies have been developed for this purpose.

[2+2] Cycloaddition Reactions in Cyclobutane Ring Construction

The [2+2] cycloaddition is a prominent and widely utilized method for the synthesis of cyclobutane rings. nih.govbaranlab.org This reaction involves the joining of two alkene components to form a four-membered ring. nih.gov Photochemical [2+2] cycloadditions are particularly effective for creating strained four-membered rings and can be performed both inter- and intramolecularly. libretexts.org These reactions typically require one of the reaction partners to be conjugated to absorb light and enter an excited state. libretexts.org

A notable example is the intramolecular [2+2] cycloaddition of allenes with alkenes, which provides a versatile route to rigid bicyclic frameworks containing a cyclobutane ring. acs.org This strategy has been employed in the synthesis of cyclobutane-fused thiazolino-2-pyridones. acs.orgnih.gov In this process, a thiazoline (B8809763) ring is opened with a propargyl halide to generate an N-alkenyl-S-propargyl-2-pyridone, which then forms an allene (B1206475) in situ. A subsequent intramolecular [2+2] cycloaddition between the allene and an α,β-unsaturated methyl ester yields the desired cyclobutane-fused product. nih.gov

Grignard Reaction Pathways for Substituted Cyclobutanecarboxylates

Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used in organic synthesis for forming carbon-carbon bonds. iitk.ac.in Their reaction with various electrophiles provides a pathway to a diverse range of substituted compounds.

In the context of cyclobutanecarboxylate derivatives, Grignard reagents can be utilized in several ways. For instance, they can react with esters in a double addition process to form tertiary alcohols. masterorganicchemistry.com The reaction proceeds through a ketone intermediate which is then attacked by a second equivalent of the Grignard reagent. masterorganicchemistry.comyoutube.com Grignard reagents can also react with epoxides, attacking the less substituted carbon to yield an alcohol after protonation. leah4sci.com Furthermore, their reaction with carbon dioxide leads to the formation of carboxylic acids, providing a route to lengthen the carbon chain. masterorganicchemistry.comleah4sci.com

Phase Transfer Catalysis (PTC) Methods for Cyclobutane Ring Formation

Phase transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.com A phase transfer catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant from one phase to another where the reaction occurs. dalalinstitute.comoperachem.com This methodology can lead to faster reaction rates, higher yields, and fewer byproducts. dalalinstitute.com

Photoredox-Catalyzed Strain-Release/nih.govnih.gov-Rearrangement Cascade Strategies for Polysubstituted Cyclobutanes

The synthesis of densely substituted cyclobutanes presents a significant challenge in organic chemistry. A powerful and modern approach involves a photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade (SRRC). rsc.orgresearchgate.net This strategy leverages the high ring strain of small carbocycles to drive the formation of complex, polysubstituted cyclobutane scaffolds, which are valuable in drug discovery. nih.govrsc.org

The process typically operates with readily available starting materials. rsc.org Key components include:

Radical Precursors : α-Silylamines are often used to generate α-aminoalkyl radicals upon single-electron transfer (SET) with an excited photocatalyst. researchgate.net

Radical Acceptors : Strained molecules like bicyclo[1.1.0]butanes (BCBs) and cyclobutenes act as radical acceptors. rsc.orgresearchgate.net

The reaction cascade is initiated by the photoredox catalyst, which, upon excitation by light, generates a radical from the precursor. researchgate.net This radical adds to the strained C-C bond of the BCB, causing the ring to open. This strain-release step is followed by a nih.govnih.gov-rearrangement to yield structurally diverse 1,1,3- and 1,1,2-trisubstituted cyclobutanes. rsc.orgresearchgate.net This method has been successfully applied to create a variety of cyclobutanes, including those containing unique non-natural amino acid scaffolds. nih.gov Mechanistic studies have highlighted the crucial role of a silylketene acetal (B89532) intermediate in determining the reaction pathway and the diastereoselectivity of the final products. rsc.orgresearchgate.net

| Reaction Component | Role in SRRC Strategy | Example |

| Photocatalyst | Initiates radical formation via Single-Electron Transfer (SET) | Iridium or similar photoredox catalysts researchgate.net |

| Radical Precursor | Source of the initial radical species | α-Silylamines rsc.orgresearchgate.net |

| Radical Acceptor | Strained ring system that undergoes ring-opening | Bicyclo[1.1.0]butanes (BCBs), Cyclobutenes nih.govrsc.org |

| Product Type | Description | |

| 1,1,3-Trisubstituted Cyclobutanes | A cyclobutane ring with three substituent groups at the 1 and 3 positions. | |

| 1,1,2-Trisubstituted Cyclobutanes | A cyclobutane ring with three substituent groups at the 1 and 2 positions. researchgate.net |

This strategy has also been extended to the synthesis of functionalized spirocyclobutyl oxindoles, which are of significant interest in pharmaceutical research. chemrxiv.org

Advanced Synthetic Transformations for Functionalized Methyl Cyclobutanecarboxylates

Once the cyclobutane core is synthesized, further transformations can be employed to introduce functional diversity or to utilize the strained ring in the construction of more complex molecular architectures.

Ring-Opening Reactions for Complex Molecule Synthesis

The inherent ring strain of cyclobutane derivatives makes them valuable precursors for complex acyclic molecules through ring-opening reactions. nih.gov A notable example is the ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes. nih.gov This reaction, often promoted by hydrazine (B178648) catalysts, allows cyclobutenes to react with various aldehydes to produce γ,δ-unsaturated aldehydes, which are formal Claisen rearrangement products. nih.gov This method provides a powerful way to generate molecular complexity from simpler cyclic starting materials. nih.gov

Ring-opening metathesis has been a cornerstone in the total synthesis of natural products. For instance, the synthesis of (+)- and (-)-asteriscanolide utilized a ring-opening metathesis of a highly functionalized cyclobutene (B1205218) with ethylene. udel.edu This key step, followed by a Cope rearrangement, efficiently constructed the complex cyclooctadiene core of the natural product. udel.edu Furthermore, the ring-opening reactions of cyclobutylmethyl and cyclobutenylmethyl radicals have been studied to understand the kinetics and mechanisms of these transformations. rsc.org

Stereoselective Synthesis of this compound Isomers

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in modern synthesis. Stereoselective methods allow for the preparation of specific isomers of a molecule. A novel approach to synthesizing multisubstituted cyclobutanes with multiple stereocenters involves the contractive synthesis from readily available pyrrolidines using iodonitrene chemistry. nih.gov This method proceeds through a radical pathway involving nitrogen extrusion and allows for the stereospecific formation of the cyclobutane ring. nih.gov The utility of this approach has been demonstrated in the formal synthesis of the cytotoxic natural product piperarborenine B. nih.gov

Solid-state chemistry offers another avenue for achieving stereoselectivity. mdpi.com By controlling the alignment of molecules in a crystal, specific isomers can be formed upon photochemical reaction. For example, the photodimerization of dienes within a metal-organic framework can be directed to produce specific cyclobutane isomers (1α, 1β, and 1γ) by altering the temperature, which influences the conformational alignment of the reacting olefinic bonds. mdpi.com

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comimperial.ac.uk This allows for the modification of molecules like this compound to create a wide range of derivatives. ub.edu The ester moiety is a versatile handle for such transformations.

Common FGIs for the ester group include:

Reduction to an Alcohol : The ester can be reduced to a primary alcohol (cyclobutylmethanol) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk

Hydrolysis to a Carboxylic Acid : The ester can be hydrolyzed to the corresponding cyclobutanecarboxylic acid under acidic or basic conditions. This acid can then be used in further reactions, such as amide bond formation.

Conversion to an Amide : The ester can be converted directly to an amide by reacting with an amine, a process often requiring heat or catalysis. Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent to form the amide. solubilityofthings.com

Conversion to other Esters (Transesterification) : Reacting this compound with a different alcohol in the presence of an acid or base catalyst can produce a different ester.

These transformations are crucial for building more complex molecules and for preparing analogs for structure-activity relationship studies in drug discovery. solubilityofthings.com

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Ester (e.g., this compound) | LiAlH₄, followed by H₂O workup | Primary Alcohol | Reduction imperial.ac.uk |

| Ester | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid | Hydrolysis |

| Ester | R₂NH (Amine) | Amide | Aminolysis / Amidation solubilityofthings.com |

| Carboxylic Acid | SOCl₂, then R₂NH | Amide | Acyl Halide Formation & Amination vanderbilt.edu |

| Alcohol | Sulfonyl chloride (e.g., TsCl) | Sulfonate Ester | Sulfonylation vanderbilt.edu |

| Alcohol | PBr₃ | Alkyl Bromide | Halogenation ub.edu |

Mechanistic Investigations of Reactions Involving Methyl Cyclobutanecarboxylate

Elucidation of Reaction Pathways and Transition State Analysis

Understanding the precise pathway a reaction follows is paramount to controlling its outcome. For reactions involving methyl cyclobutanecarboxylate (B8599542), computational and experimental studies have been instrumental in mapping out the energetic landscapes of these transformations.

In the context of cycloaddition reactions, such as the [3+2] cycloaddition between a nitrone and an alkyne, computational methods like Density Functional Theory (DFT) are employed to explore the potential energy surfaces. nih.gov These studies reveal that such reactions can proceed through multiple stereo- and regioisomeric pathways, leading to a variety of products. nih.gov The calculations of activation energies and reaction enthalpies help to predict which pathway is kinetically and thermodynamically favored. For instance, a study on the reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide showed that the reaction is highly exothermic and irreversible, with specific pathways being favored due to their lower activation barriers. nih.gov

Transition state analysis provides a deeper understanding of the critical point along the reaction coordinate. For example, in the photocatalytic reduction of CO2 using a Ru(II)-Re(I) supramolecular photocatalyst, time-resolved infrared (TR-IR) spectroscopy has been used to identify key intermediates and their kinetics. rsc.org This allows for the detailed elucidation of the reaction mechanism, including the formation and consumption of transient species. rsc.org

Influence of Cyclobutane (B1203170) Ring Strain on Reactivity Profiles

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. libretexts.orglibretexts.orgmasterorganicchemistry.com This inherent strain is a powerful driving force for reactions that lead to the opening of the four-membered ring, as this relieves the energetic penalty associated with the constrained geometry. libretexts.orgyoutube.com

The C-C-C bond angles in cyclobutane are approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. libretexts.orglibretexts.org This angle strain, coupled with the eclipsing interactions of the hydrogen atoms (torsional strain), makes cyclobutane and its derivatives, including methyl cyclobutanecarboxylate, considerably less stable than their acyclic counterparts or larger cycloalkanes like cyclohexane (B81311). libretexts.orglibretexts.orgyoutube.com

This high internal energy directly translates to increased reactivity. Reactions that involve the cleavage of a C-C bond in the cyclobutane ring are often energetically favorable. libretexts.org For example, cyclobutane can undergo addition reactions with hydrogen gas in the presence of a catalyst, a reaction not typically observed for unstrained alkanes. youtube.com The relief of ring strain is a key thermodynamic driver for such processes. masterorganicchemistry.comyoutube.com In the context of transition metal-catalyzed reactions, the ring strain of cyclobutane can influence the exergonicity of oxidative addition steps.

Catalytic Mechanisms in this compound Transformations

Catalysis plays a pivotal role in directing the transformations of this compound, enabling reactions that would otherwise be slow or unselective. Different catalytic strategies can be employed to achieve specific outcomes, from ring-opening to polymerization.

Lewis Acid Catalysis in Ring-Opening Reactions

Lewis acids are effective catalysts for promoting the ring-opening of cyclobutane derivatives. researchgate.netresearchgate.net They function by coordinating to an electron-rich atom in the substrate, such as the oxygen of the carbonyl group in a cyclobutanone (B123998) or the ester group in this compound. This coordination enhances the electrophilicity of the substrate and can facilitate the cleavage of the strained C-C bonds.

For instance, Lewis acid-catalyzed ring-opening reactions of cyclobutanones can proceed through the cleavage of a single C-C bond to form cyclic products or, in some cases, through the synergistic cleavage of two C-C bonds. researchgate.netresearchgate.net The specific outcome can be influenced by the choice of Lewis acid and the reaction conditions. Similarly, methylenecyclopropanes, another class of strained rings, undergo Lewis acid-catalyzed ring-opening reactions in the presence of various nucleophiles. nih.govrsc.org While direct studies on this compound are less common in the provided search results, the principles observed with similar strained cyclic compounds are highly relevant.

Anionic Polymerization Initiation Mechanisms

Anionic polymerization is a chain-growth polymerization technique where the active center of the growing polymer chain is an anion. youtube.com This method can be used to polymerize monomers containing a cyclobutane ring, such as methyl cyclobutene-1-carboxylate. researchgate.net

The initiation step involves the attack of a nucleophilic initiator, such as an organolithium compound (e.g., tert-butyllithium), on the monomer. researchgate.netyoutube.com This attack creates a carbanionic species which then becomes the propagating center of the polymer chain. youtube.comyoutube.com The initiator adds to the monomer, and the negative charge is transferred to the monomer unit. youtube.com

For the anionic polymerization of methyl cyclobutene-1-carboxylate, the combination of an initiator like t-BuLi with a Lewis acid such as bis(2,6-di-tert-butylphenoxy)ethylaluminum can be used to control the polymerization and yield a polymer with a narrow molecular weight distribution. researchgate.net The propagation step involves the sequential addition of monomer units to the anionic chain end. youtube.comyoutube.com A key feature of some anionic polymerizations is the absence of a formal termination step, leading to what are known as "living polymers." youtube.comcutm.ac.in

Studies on Regioselectivity and Stereoselectivity in Cyclobutane Reactions

Many reactions involving substituted cyclobutanes, including this compound, can lead to the formation of multiple isomers. Controlling the regioselectivity and stereoselectivity of these reactions is a central goal in organic synthesis.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. youtube.comquora.commasterorganicchemistry.com For example, in an addition reaction to an unsymmetrical alkene, regioselectivity determines which atom of the double bond forms a new bond with a given part of the reagent. masterorganicchemistry.com

Stereoselectivity , on the other hand, is the preferential formation of one stereoisomer over another. youtube.comquora.comyoutube.com This can be seen in reactions that create new chiral centers or in the formation of cis/trans isomers. For instance, the E2 elimination reaction is often both regioselective (favoring the formation of the more substituted alkene, Zaitsev's rule) and stereoselective (favoring the formation of the trans-alkene over the cis-alkene). quora.com

In the context of cyclobutane chemistry, the puckered nature of the ring can influence the stereochemical outcome of reactions. libretexts.org Substituents can adopt either axial or equatorial positions, and the approach of a reagent can be favored from one face of the ring over the other, leading to stereoselective product formation. youtube.com Computational studies can be used to predict the relative stabilities of different stereoisomeric products and transition states, thereby rationalizing the observed stereoselectivity. nih.gov

Advanced Spectroscopic Characterization Research of Methyl Cyclobutanecarboxylate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. longdom.org

High-Resolution ¹H and ¹³C NMR for Structural Elucidation of Complex Derivatives

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial structural determination of methyl cyclobutanecarboxylate (B8599542) analogs. The chemical shifts observed in ¹H and ¹³C NMR spectra offer primary insights into the electronic environment of the nuclei. For instance, the peculiar upfield shift of protons in cyclopropane (B1198618) (δ 0.22) and the downfield shift in cyclobutane (B1203170) (δ 1.98) compared to larger cycloalkanes are attributed to ring current effects. researchgate.net

In the analysis of complex derivatives, such as those formed from the photodimerization of benzocycloalkenes, ¹³C NMR is particularly powerful. Comparison of chemical shifts for head-to-head and head-to-tail isomers reveals distinct shielding trends that facilitate structural and stereochemical assignments. researchgate.net For example, head-to-head isomers typically exhibit a greater separation of cyclobutane carbon resonances than their head-to-tail counterparts. researchgate.net The full assignment of ¹H and ¹³C signals for complex structures is often achieved with the assistance of two-dimensional (2D) NMR experiments. nih.gov

A teaching approach for structure elucidation using a combination of 1D and 2D NMR spectra has been developed, emphasizing a step-by-step procedure that is highly effective for students and researchers. acs.org This methodology involves starting from a known signal, like a terminal methyl group, and using correlation spectra to unambiguously assign the rest of the molecule. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclobutane Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Cyclobutane | ¹H | 1.98 | Downfield shift relative to larger cycloalkanes. researchgate.net |

| Cyclopropane | ¹H | 0.22 | Upfield shift due to ring current effects. researchgate.net |

| Losartan (butyl chain) | ¹H / ¹³C | Varies | Assignment achieved via 2D COSY starting from the terminal methyl group. acs.org |

¹⁹F-NMR for Tracking Molecular Interactions and Dynamics

¹⁹F-NMR has emerged as a powerful tool for studying fluorinated molecules due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus. nih.govmdpi.com This technique is particularly valuable for investigating reaction mechanisms, molecular interactions, and the structures of complex mixtures without the need for separation. nih.gov

In the context of cyclobutane derivatives, ¹⁹F-NMR has been used to study substituted trifluorochlorocyclobutanes, which often exist as mixtures of cis-trans isomers. tandfonline.com By introducing substituents of varying bulk, the conformational equilibrium of the puckering cyclobutane ring can be shifted and studied. tandfonline.com Complete assignment of the resonances for each isomer is possible based on chemical shifts and H-F coupling constants. tandfonline.com A novel ¹⁹F-centered NMR analysis methodology utilizes a suite of complementary experiments to gather a rich dataset of chemical shifts and coupling constants (JHF, JHH, JFC), enabling detailed structure elucidation of fluorinated moieties. rsc.org This approach is effective even for molecules within complex mixtures. rsc.org

Advanced NMR Techniques for Stereochemical Assignments and Conformational Analysis

Two-dimensional (2D) NMR techniques are essential for unambiguously determining the stereochemistry and conformation of methyl cyclobutanecarboxylate analogs. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-3 bonds), providing a connectivity map of the proton framework. longdom.orgsdsu.edu It is a fundamental tool for tracing out spin systems within a molecule. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu This provides definitive one-bond C-H connectivity. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu HMBC is crucial for assembling molecular fragments and piecing together the carbon skeleton. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is invaluable for determining relative stereochemistry and conformational details. slideshare.net

For example, in the structural elucidation of complex natural products containing cyclobutane rings, a combination of COSY, HSQC, and HMBC experiments is routinely used to build the molecular structure fragment by fragment. nih.gov The relative stereochemistry is then often confirmed through NOESY data. nih.gov In some cases, temperature-dependent NMR studies can reveal dynamic processes, such as the interconverting half-chair conformations of chroman rings, by observing the coalescence of signals at different temperatures. nih.gov

Vibrational Spectroscopic Investigations (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the conformational stability and intermolecular interactions of cyclobutane derivatives. These techniques probe the vibrational modes of a molecule, which are sensitive to its geometry and environment. scholarsresearchlibrary.com

Studies on cyclobutanecarboxylic acid have shown that the spectra are best interpreted in terms of a hydrogen-bonded dimer structure with a center of symmetry, as indicated by the non-coincidence of many infrared and Raman bands. dtic.mil This suggests strong intermolecular interactions in the crystalline state. The puckering of the cyclobutane ring, a mechanism to alleviate ring strain, can also be studied using FT-IR. masterorganicchemistry.com

For various substituted cyclobutanes, both equatorial and axial conformers can be identified in fluid phases. nih.gov For instance, in ethylcyclobutane, spectroscopic evidence points to the coexistence of equatorial-gauche, axial-gauche, and equatorial-cis conformers, with the equatorial-gauche being the most stable and the only one present in the annealed solid. researchgate.net Variable temperature infrared studies of ethynylmethyl cyclobutane dissolved in liquid krypton allowed for the determination of enthalpy differences between its various conformers. nih.gov

Table 2: Characteristic Vibrational Frequencies for Cyclobutane Systems

| Molecule | Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| Cyclobutane | CH₂ stretching | ~2987, 2887 | IR | docbrown.info |

| Cyclobutane | C₄ ring deformation | ~898 | IR | docbrown.info |

| Cyclobutanecarboxylic acid | Dimer-related modes | Various non-coincidences | IR, Raman | dtic.mil |

| Ethylcyclobutane | Ring puckering | 172, 161 | Far-IR, Raman | researchgate.net |

| 1,2-Cyclohexanedione (analogous 6-membered ring) | C=O stretching | Not specified | IR, Raman | asianpubs.org |

The assignments of these vibrational modes are often supported by normal coordinate calculations based on quantum chemical methods like Density Functional Theory (DFT). scholarsresearchlibrary.comnih.gov

Mass Spectrometric Approaches for Mechanistic Pathway Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a molecule by measuring its mass-to-charge ratio. ijnrd.org It is highly effective for elucidating reaction mechanisms and identifying and characterizing impurities. ijnrd.orgacs.org

In the study of reaction mechanisms, MS can be used to detect key intermediates. For example, in the stereoretentive formation of cyclobutanes from pyrrolidines, the use of radical trapping reagents combined with gas chromatography-mass spectrometry (GC-MS) analysis provided experimental support for the involvement of a 1,4-biradical intermediate. acs.org Similarly, in the synthesis of cyclobutanes via C-H functionalization, MS data was crucial, although sometimes ambiguous, in identifying unexpected products like spirocycles. acs.org

Impurity profiling is essential for ensuring the purity and quality of chemical substances. ijnrd.org Liquid chromatography-mass spectrometry (LC-MS) is a particularly potent tool for this purpose, as it combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. ijnrd.org This technique can identify and provide structural information on process intermediates, degradation products, and other contaminants, even those lacking a strong UV chromophore. ijnrd.org

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and absolute configuration, which is essential for understanding the stereochemical and conformational properties of cyclobutane derivatives. nih.gov

Theoretical and Computational Chemistry Studies on Methyl Cyclobutanecarboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry, balancing of computational cost and accuracy for the study of molecular systems like methyl cyclobutanecarboxylate (B8599542). DFT methods are instrumental in exploring the electronic structure and predicting the reactivity of this compound.

Optimization of Molecular Geometry and Conformational Space Exploration

The four-membered ring of cyclobutane (B1203170) is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. slideshare.netdalalinstitute.com This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations at room temperature. slideshare.net For methyl cyclobutanecarboxylate, the presence of the methyl ester substituent introduces additional conformational possibilities.

Computational geometry optimization using DFT methods, such as B3LYP with a 6-31G* basis set, can determine the most stable conformations. youtube.comyoutube.commdpi.com The primary conformational question for this compound is the orientation of the methyl carboxylate group, which can be in either an axial or equatorial position relative to the puckered cyclobutane ring. DFT calculations can predict the relative energies of these conformers, with the equatorial conformer generally being more stable due to reduced steric hindrance. rsc.org

A systematic conformational search can be performed to identify all low-energy minima on the potential energy surface. sigmaaldrich.com This involves rotating the bonds of the substituent and exploring the puckering coordinates of the ring. The results of such a study would provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Illustrative Optimized Geometric Parameters for Equatorial this compound (Calculated at B3LYP/6-31G level)*

| Parameter | Value |

| C=O bond length | 1.21 Å |

| C-O (ester) bond length | 1.34 Å |

| O-CH3 bond length | 1.44 Å |

| C-C (ring) bond lengths | 1.55 - 1.56 Å |

| Puckering angle | ~25-30 degrees |

| C-C-C (ring) angles | ~88-90 degrees |

Note: This data is illustrative and based on typical values for similar compounds calculated with the specified DFT method.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. dtic.milyoutube.com For this compound, both NMR and IR spectra can be computationally generated.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. youtube.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted relative to a standard like tetramethylsilane (B1202638) (TMS). These predictions can help in assigning peaks in an experimental spectrum and can be particularly useful for distinguishing between different conformers or isomers.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175 |

| Methoxy (O-CH₃) | ~51 |

| Ring CH | ~35 |

| Ring CH₂ | ~22 |

Note: This data is illustrative and based on typical values for esters and cyclobutane rings.

IR Spectroscopy: The calculation of vibrational frequencies using DFT can generate a theoretical IR spectrum. youtube.comresearchgate.net This is achieved by computing the second derivatives of the energy with respect to the nuclear positions. The resulting frequencies correspond to the vibrational modes of the molecule. For this compound, key predicted vibrational frequencies would include the C=O stretching frequency of the ester group (typically around 1735 cm⁻¹), C-O stretching frequencies, and various C-H stretching and bending modes of the cyclobutane ring and methyl group. youtube.com

Investigation of Reaction Energetics, Activation Barriers, and Transition States

DFT calculations are widely used to investigate the mechanisms of chemical reactions, including determining the energetics of reaction pathways, locating transition states, and calculating activation barriers. nih.govresearchgate.netmdpi.com For this compound, several types of reactions could be studied, such as ester hydrolysis, ring-opening reactions, or reactions involving the cyclobutane ring itself.

The process involves mapping out the potential energy surface for the reaction. Reactants, products, and any intermediates are optimized to find their minimum energy structures. Transition state structures, which are first-order saddle points on the potential energy surface, are located using specialized algorithms. acs.org The energy difference between the reactants and the transition state gives the activation energy, which is crucial for understanding the reaction rate. For instance, in a study of the stereoretentive formation of cyclobutanes, the rate-determining step was identified as the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical, with a calculated activation energy of 17.7 kcal/mol. acs.org

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For situations requiring very high accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. rsc.orgyoutube.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide a more rigorous treatment of electron correlation than standard DFT functionals. kennesaw.edu

While computationally more expensive, these methods can be used to obtain benchmark electronic energies and properties for this compound. rsc.orgaps.orgresearchgate.net This can be particularly important for accurately determining reaction barriers or for calibrating more computationally efficient methods like DFT. For example, a discrepancy in the predicted lowest energy structure of cyclo dalalinstitute.comcarbon between MP2 and CCSD(T)/DFT methods highlights the importance of high-level calculations. kennesaw.edu

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics methods like DFT are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. acs.orgnih.gov For this compound, MD simulations can provide insights into its conformational dynamics, such as the rate of ring puckering and the rotation of the methyl ester group.

MD simulations can also be used to explicitly model the effects of a solvent on the structure and behavior of the molecule. acs.orgresearchgate.netnih.gov By surrounding the this compound molecule with a box of solvent molecules (e.g., water, methanol), the simulations can capture the solute-solvent interactions and their influence on the conformational equilibrium. For example, the relative stability of the axial and equatorial conformers may be different in a polar solvent compared to the gas phase.

Computational Design and Prediction of Novel this compound Derivatives

Computational methods are increasingly used in the design of new molecules with specific desired properties. nih.gov The cyclobutane scaffold is of interest in medicinal chemistry due to its unique three-dimensional structure, which can be exploited to create novel drug candidates. nih.govru.nlvilniustech.ltrsc.org

Starting with the this compound framework, new derivatives can be designed in silico by adding or modifying functional groups. nih.gov For each designed derivative, computational methods can be used to predict key properties such as:

Binding affinity to a target protein, using molecular docking simulations.

Physicochemical properties like solubility, lipophilicity (logP), and metabolic stability.

Reactivity and electronic properties , using DFT calculations.

This computational pre-screening allows for the prioritization of a smaller number of promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Cyclobutane Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational or mathematical models that aim to establish a relationship between the chemical structure of a compound and its biological activity. scienceforecastoa.comyoutube.com For cyclobutane-containing compounds, QSAR and the broader principle of Structure-Activity Relationships (SAR) are crucial in understanding how the unique four-membered ring influences interactions with biological targets and in designing new, more potent molecules. nih.govnih.gov These studies mathematically correlate the physicochemical properties or theoretical molecular descriptors of chemicals with their activities. youtube.com The fundamental premise is that similar molecules are expected to exhibit similar activities. youtube.com

Research into various cyclobutane derivatives has demonstrated the significant impact of the cyclobutane motif on the biological properties of molecules. nih.govnih.gov The rigid, puckered structure of the cyclobutane ring can confer conformational constraints that are beneficial for binding to specific biological targets. lifechemicals.com SAR studies have shown that replacing the cyclobutane ring with other cyclic or acyclic structures can lead to a dramatic loss of potency, highlighting its essential role in the activity of certain compounds. nih.gov

Detailed Research Findings

Several studies have employed computational models to predict the bioactivity of cyclobutane derivatives. These models are built by analyzing a dataset of compounds with known activities and then used to predict the activities of new, untested structures. youtube.comnih.gov

One notable QSAR study focused on a series of 29 derivatives of 3-amino-4-phenylamino-cyclobutenedione, which act as antagonists for the C-C chemokine receptor type 1 (CCR1). nih.gov The researchers developed a QSAR model using an artificial neural network (ANN) with an error back-propagation learning algorithm. nih.gov This nonlinear approach is particularly useful when the relationship between structure and activity is complex and not easily described by a simple mathematical equation. nih.gov The model successfully correlated theoretical molecular descriptors of the compounds with their observed biological activities, demonstrating its capability to predict the bioactivity of novel CCR1 antagonists within this chemical series. nih.gov

Another computational approach, known as PASS (Prediction of Activity Spectra for Substances), has been used to evaluate the probable biological activities of cyclobutane-containing alkaloids. nih.gov The PASS program relies on SAR analysis of a large database containing tens of thousands of drugs and lead compounds to predict a wide range of pharmacological effects and mechanisms of action based on a compound's structural formula. nih.gov

Specific SAR findings have also underscored the importance of the cyclobutane ring in medicinal chemistry. For instance, in the development of inhibitors for the G9a enzyme, a compound featuring a spirocyclic cyclobutane ring (compound 22) showed submicromolar potency. nih.gov Crucially, SAR studies revealed that modifying this specific structural motif by replacing the cyclobutane with a cyclopentane (B165970) or cyclohexane (B81311) ring resulted in a drop in potency of at least one order of magnitude. nih.gov Similarly, research on a series of thiazole-based agents found that the introduction of a cyclobutane fragment into the molecule led to a significant improvement in its antifungal and antibacterial activities. lifechemicals.com

Table 1: Conceptual Representation of a QSAR Model for Cyclobutenedione CCR1 Antagonists This table is a conceptual illustration based on the QSAR study described, showing the type of data used and generated. nih.gov

| Compound Series | Molecular Descriptors (Input) | Predicted Bioactivity (pIC50) | Experimental Bioactivity (pIC50) |

| 3-amino-4-phenylamino-cyclobutenedione Derivative 1 | Topological, Electronic, Steric Parameters | 7.5 | 7.6 |

| 3-amino-4-phenylamino-cyclobutenedione Derivative 2 | Topological, Electronic, Steric Parameters | 6.8 | 6.9 |

| 3-amino-4-phenylamino-cyclobutenedione Derivative 3 | Topological, Electronic, Steric Parameters | 8.1 | 8.0 |

| ... (29 total derivatives) | ... | ... | ... |

Table 2: Summary of Structure-Activity Relationship (SAR) Findings in Cyclobutane Compounds This table summarizes key findings from SAR studies on different classes of cyclobutane compounds. nih.govlifechemicals.com

| Compound Class | Parent/Analog Structure | Cyclobutane-Containing Structure | Observed Effect on Biological Activity |

| G9a Inhibitor | Spirocyclic cyclopentane or cyclohexane analog | Compound 22 (with spirocyclic cyclobutane) | Potency increased by at least 10-fold. nih.gov |

| Thiazole-based Agent | Parent thiazole (B1198619) compound | Thiazole with cyclobutane fragment | Significantly improved antifungal and antibacterial activity. lifechemicals.com |

Applications of Methyl Cyclobutanecarboxylate in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

The cyclobutane (B1203170) motif, present in methyl cyclobutanecarboxylate (B8599542), is a key structural element in a wide array of natural products and biologically active compounds. openmedicinalchemistryjournal.comresearchgate.net Its inherent ring strain and distinct three-dimensional geometry offer a platform for creating stereochemically defined and complex molecular architectures. calstate.edu Organic chemists utilize methyl cyclobutanecarboxylate as a starting point for a variety of transformations, including ring-opening reactions, functional group interconversions, and cycloadditions, to construct more intricate molecular frameworks. The development of catalytic enantioselective transformations allows for the generation of enantioenriched cyclobutanes, which are crucial intermediates in the synthesis of medicinally important compounds and materials. researchgate.net For instance, synthetic strategies have been developed to create polysubstituted cyclobutane derivatives, which can serve as hubs for further chemical elaboration. calstate.edu The synthesis of such complex structures is often challenging due to the stereochemical complexity and the fluxional nature of the cyclobutane ring. calstate.edu

Synthesis of Pharmaceutical Intermediates and Drug Scaffolds

The cyclobutane ring is a prevalent structural motif in a number of pharmaceutical compounds, contributing to their unique pharmacological profiles. calstate.edu this compound serves as a key precursor for the synthesis of various pharmaceutical intermediates and drug scaffolds.

Cyclobutylamine (B51885) moieties are important components of several therapeutic agents. This compound can be converted to cyclobutanecarboxylic acid, which can then undergo a Curtius rearrangement to produce an isocyanate. calstate.edu This isocyanate can be further transformed into cyclobutylamine derivatives. calstate.edu These derivatives are integral to the synthesis of various drugs, including the recently FDA-approved oral drug, abrocitinib. calstate.edu The synthesis of such derivatives often involves overcoming challenges related to the construction of stereochemically defined substituted cyclobutanes. calstate.edu

The cyclobutane unit is found in a range of naturally occurring compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. openmedicinalchemistryjournal.comresearchgate.netnih.govnih.gov this compound can be used as a starting material to synthesize analogs of these natural products or to create novel bioactive molecules. For example, cyclobutane-containing alkaloids, which are rare in nature, have shown potent biological activities and are of great interest in medicinal chemistry. openmedicinalchemistryjournal.comresearchgate.netnih.gov Synthetic efforts in this area often focus on developing efficient methods to construct the cyclobutane core and introduce various functional groups to modulate biological activity. researchgate.netsumitomo-chem.co.jpevitachem.com The isosteric replacement of common chemical groups with cyclobutane-based fragments is an emerging strategy in drug discovery to optimize the properties of bioactive molecules. acs.org

Table 1: Examples of Bioactive Cyclobutane-Containing Structures and their Significance

| Bioactive Compound Class | Significance/Activity | Reference |

| Cyclobutane-containing alkaloids | Antimicrobial, anticancer, antifeedant, antinociceptive, insecticidal | openmedicinalchemistryjournal.comnih.govnih.gov |

| Harzianoic acids A and B | Anticancer and antiviral effects | researchgate.net |

| Abrocitinib | Oral drug for atopic dermatitis | calstate.edu |

| Carboplatin | Anticancer drug | calstate.edu |

A novel area of research involves the synthesis of boronated cyclobutanecarboxylic acid derivatives for potential use in boron neutron capture therapy (BNCT). nih.gov BNCT is a targeted radiation therapy for cancer. The synthesis of compounds like 1-amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic acid has been explored, starting from precursors that can be derived from this compound. nih.gov The key challenge in these syntheses is the introduction of the boron-containing moiety onto the cyclobutane ring while controlling stereochemistry. nih.gov

Applications in Agrochemical Synthesis

The cyclobutane ring is also present in some agrochemicals. acs.org this compound can serve as a building block for the synthesis of novel pesticides and herbicides. The introduction of a trifluoromethyl-cyclobutyl group, which can be synthesized from cyclobutylcarboxylic acids, has been evaluated as a replacement for the tert-butyl group in some commercial agrochemicals. acs.org This substitution can sometimes lead to enhanced metabolic stability. acs.org Additionally, some cyclobutane-containing natural products exhibit antifeedant activity against insects, suggesting potential applications in the development of new crop protection agents. openmedicinalchemistryjournal.com

Utilization in Materials Science and Polymer Chemistry

The unique structural properties of the cyclobutane ring make it a candidate for inclusion in novel materials and polymers. While this is a developing area of research, the thermal decomposition of this compound has been studied, providing insights into the stability and reactivity of the cyclobutane ring at elevated temperatures. acs.org The incorporation of cyclobutane units into polymer backbones can influence properties such as thermal stability, rigidity, and morphology. The synthesis of monomers derived from this compound could lead to the development of new polymers with tailored characteristics for specific applications in materials science. researchgate.netresearchgate.net

Monomer in Anionic Polymerization Reactions

Anionic polymerization is a chain-growth polymerization method initiated by a nucleophilic species, such as an organolithium compound. youtube.comyoutube.com This technique is particularly effective for monomers containing electron-withdrawing groups that can stabilize the propagating anionic center. youtube.comyoutube.com Derivatives of this compound, specifically unsaturated analogues like methyl cyclobutene-1-carboxylate (MHCB) and methyl 3-methylcyclobutene-1-carboxylate (MMCB), have been successfully employed as monomers in anionic polymerization. researchgate.netresearchgate.net

Although α,β-disubstituted acrylate (B77674) derivatives are typically resistant to anionic addition polymerization, MHCB can be polymerized effectively under specific conditions. researchgate.net The use of a combined initiator system, such as tert-butyllithium (B1211817) (t-BuLi) with a Lewis acid like bis(2,6-di-tert-butylphenoxy)ethylaluminum [EtAl(ODBP)2], facilitates a controlled, living polymerization in toluene (B28343) at low temperatures (-78 °C). researchgate.net This process yields a polymer, poly(MHCB), which features 1,2-linked cyclobutane rings in its main chain and possesses a narrow molecular weight distribution, a characteristic of living polymerizations. researchgate.netdu.edu.eg

The polymerization of these cyclobutene (B1205218) carboxylates proceeds through an addition mechanism without the occurrence of ring-opening. researchgate.net This preserves the unique cyclobutane structure within the polymer backbone. Furthermore, these monomers can be copolymerized with other acrylates, such as methyl methacrylate (B99206) (MMA). The copolymerization of MHCB and MMA with the t-BuLi/EtAl(ODBP)2 system proceeds in a monomer-selective and living fashion, enabling the synthesis of block-like copolymers. researchgate.net

The research findings on the anionic polymerization of methyl cyclobutene carboxylate derivatives are summarized in the table below.

| Monomer | Initiator/Catalyst | Solvent | Temp. (°C) | Polymer | Key Findings | Reference |

| Methyl cyclobutene-1-carboxylate (MHCB) | t-BuLi / EtAl(ODBP)2 | Toluene | -78 | Poly(MHCB) | Produces polymer with narrow molecular weight distribution; 1,2-linked cyclobutane rings in the main chain. | researchgate.net |

| Methyl 3-methylcyclobutene-1-carboxylate (MMCB) | t-BuLi | Toluene | 0 & -78 | Poly(MMCB) | Polymerization proceeds smoothly in high yields via addition mechanism without ring-opening. | researchgate.net |

| MHCB & Methyl Methacrylate (MMA) | t-BuLi / EtAl(ODBP)2 | Toluene | -78 | Poly(MHCB-b-MMA) | Monomer-selective, living copolymerization results in a block-like copolymer. | researchgate.net |

This table presents data on the anionic polymerization of unsaturated analogs of this compound, demonstrating the viability of this class of monomers in producing polymers with controlled structures.

Intermediates for Advanced Functional Materials

The cyclobutane ring, whether in the monomeric form of this compound or incorporated into a polymer chain, serves as a versatile intermediate for the creation of advanced functional materials. The inherent ring strain and substitution pattern of these compounds provide pathways to unique molecular architectures and functionalities. researchgate.net

Derivatives of cyclobutanecarboxylic acid are valuable precursors in the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals. ontosight.ai For instance, C-H functionalization strategies applied to ester-derived cyclobutanes can be used to construct the core of pseudodimeric natural products. acs.org More specifically, various cyclobutane carboxylic acids have been converted into trifluoromethyl-cyclobutanes, which are being explored as bioisosteres for the tert-butyl group in drug discovery programs. acs.org This highlights the role of the cyclobutane carboxylate scaffold as a key starting material for bioactive compounds. acs.org

Polymers derived from cyclobutane-based monomers also exhibit potential for transformation into functional materials. Poly(MHCB), obtained from the anionic polymerization of methyl cyclobutene-1-carboxylate, can undergo a unique thermal reaction. researchgate.net This reaction involves the ring-opening of the cyclobutane units within the polymer backbone, leading to the formation of carbon-carbon double bonds between the successive monomer units. researchgate.net This post-polymerization modification transforms the aliphatic polymer into a conjugated system, significantly altering its electronic and optical properties and opening avenues for applications in conductive polymers or other functional materials.

The versatility of cyclobutane carboxylates as intermediates is further demonstrated by their use in synthesizing a variety of functional molecules and materials.

| Starting Material | Transformation / Reaction | Resulting Product / Material | Functional Application | Reference |

| Cyclobutane carboxylic acids | Reaction with sulfur tetrafluoride (SF4) | Trifluoromethyl-cyclobutanes | Bioactive molecules (tert-butyl isosteres) | acs.org |

| Ester-derived cyclobutane | C-H arylation | Intermediate for dictazole A (natural product) | Natural product synthesis | acs.org |

| Poly(methyl cyclobutene-1-carboxylate) | Thermal treatment | Polymer with C=C bonds in the main chain | Potential for conjugated materials | researchgate.net |

| Cyclobutanecarboxylic acid derivatives | Multi-step synthesis | Complex molecules | Pharmaceuticals and agrochemicals | ontosight.ai |

This table illustrates how the this compound framework is a key precursor for a range of advanced and functional materials through various synthetic transformations.

Future Directions and Emerging Research Areas for Methyl Cyclobutanecarboxylate

Exploration of New Reactivity Pathways and Cascade Reactions under Mild Conditions

The ring strain of approximately 26 kcal/mol gives the cyclobutane (B1203170) ring unique reactivity, making it a versatile intermediate in organic synthesis. nih.govbaranlab.org Future research will delve into harnessing this strain to drive novel transformations and develop complex molecular architectures from methyl cyclobutanecarboxylate (B8599542) under mild conditions.

A key area of interest is the development of cascade reactions (also known as domino or tandem reactions), where multiple chemical transformations occur in a single pot with a single set of reaction conditions. baranlab.org Organocatalyzed cascade reactions, in particular, are a powerful tool, often utilizing environmentally benign catalysts to build molecular complexity efficiently. nih.gov

Emerging research directions include:

Strain-Release Driven Reactions: Designing new reactions that selectively open the cyclobutane ring to generate linear or other cyclic structures, using the inherent strain as a thermodynamic driving force.

Michael-Michael Cascade Reactions: Developing new cascade sequences, such as the Michael-Michael cascade, to construct highly substituted and functionalized carbocycles in a single step with high stereocontrol. nih.govrutgers.edu While often used to form six-membered rings, adapting this methodology to cyclobutane precursors could yield novel fused ring systems.

Photochemical Transformations: Expanding the use of photochemical [2+2] cycloadditions, a classic method for forming cyclobutanes, to include a wider range of substrates and to initiate subsequent cascade processes. baranlab.org

These advanced cascade processes aim to improve synthetic efficiency by minimizing purification steps, solvent waste, and energy consumption. baranlab.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity in Complex Systems

Computational chemistry is becoming an indispensable tool for modern organic synthesis. For a molecule like methyl cyclobutanecarboxylate, computational modeling can provide profound insights that are difficult to obtain through experimentation alone.

Future applications in this area will likely involve:

Predicting Reactivity: Employing machine learning, deep learning, and quantum mechanical calculations to accurately predict the reactivity of cyclobutane derivatives in various chemical environments. nih.gov This can help identify potential off-target effects in medicinal chemistry applications and guide the design of more selective reactions. nih.gov

Mechanism Elucidation: Using computational models to understand the transition states and reaction pathways of complex catalytic cycles, such as those in stereoselective synthesis or cascade reactions. Understanding the concerted metalation-deprotonation (CMD) mechanism in a Pd-catalyzed reaction, for example, is crucial for optimizing the process. calstate.edu

Designing Novel Catalysts: Computationally screening and designing new catalysts for specific transformations of this compound, accelerating the discovery of more efficient and selective synthetic methods.

Shape-Guided Fragment Design: Utilizing computational tools to design libraries of cyclobutane-based fragments with specific three-dimensional shapes to target unique chemical spaces in fragment-based drug discovery (FBDD). nih.gov

The synergy between computational prediction and experimental validation will streamline the development of new synthetic routes and applications for this compound.

Expansion of Applications in Chemical Biology and Targeted Medicinal Chemistry

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry. nih.gov Its unique puckered, three-dimensional structure offers distinct advantages over more common flat aromatic rings or other cycloalkanes. nih.govnih.gov this compound serves as a key starting material for creating these valuable scaffolds.

The incorporation of a cyclobutane ring can confer several beneficial properties to a drug candidate:

Metabolic Stability: The strained ring can block sites of metabolism, increasing the drug's half-life. The gem-difluorocyclobutane motif, for example, was crucial in increasing the metabolic stability of the drug Ivosidenib. acs.org

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into its most biologically active conformation, improving potency. lifechemicals.comru.nl

Improved Physicochemical Properties: It can serve as a non-planar bioisosteric replacement for phenyl rings, often leading to improved solubility and other desirable properties compared to cyclopentane (B165970) or cyclohexane (B81311) analogues. nih.gov

Access to 3D Chemical Space: The non-planar structure of cyclobutanes helps chemists move away from the flat molecules that have dominated drug discovery, opening up new possibilities for interacting with biological targets. nih.gov

Future research will focus on synthesizing novel this compound analogues, such as those containing trifluoromethyl groups, and evaluating them as unique bioisosteres for common chemical groups like the tert-butyl group. acs.org This expansion into new chemical spaces will solidify the role of cyclobutane derivatives as privileged structures in the design of next-generation therapeutics.

The table below highlights the utility of the cyclobutane ring in drug design.

| Property Enhancement | Mechanism | Example Application |

| Increased Metabolic Stability | Blocks sites of metabolism by replacing metabolically labile groups. acs.org | The gem-difluorocyclobutane in Ivosidenib prevents metabolic degradation. acs.org |

| Conformational Restriction | Locks flexible molecules into a specific, bioactive shape. ru.nl | Used to create analogues of antitumor natural products to prevent in vivo cis/trans-isomerization. ru.nl |

| Aryl Bioisostere | Replaces a flat phenyl group with a 3D scaffold. nih.gov | Improves physicochemical properties like solubility. nih.gov |

| Filling Hydrophobic Pockets | The unique 3D shape can effectively occupy binding sites in target proteins. nih.govru.nl | Enhances binding affinity and potency of drug candidates. |

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic processes. The production and functionalization of this compound are ripe for the application of more sustainable methodologies.

Key areas for future development include:

Micellar Catalysis in Water: Moving away from traditional, often hazardous, organic solvents. The use of "designer" surfactants that form micelles in water can create nanoreactors where organic reactions, such as cross-couplings, can occur efficiently. mdpi.com This approach allows for easy catalyst and product separation and recycling of the aqueous phase. mdpi.com

Organocatalysis: Employing small organic molecules as catalysts instead of potentially toxic or expensive heavy metals. Organocatalysts are central to many modern cascade reactions and are a cornerstone of green chemistry. nih.gov

Flow Chemistry: Transitioning from batch processing to continuous flow systems. Flow chemistry can offer improved safety, efficiency, and scalability for the synthesis of cyclobutane derivatives.

Use of Renewable Feedstocks: Investigating routes to cyclobutane precursors from bio-based starting materials. For instance, cascade reactions involving bio-based unsaturated acids are being explored to generate renewable monomers. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can become more economically viable and environmentally responsible.

Q & A

Q. What are the standard synthetic protocols for preparing methyl cyclobutanecarboxylate and its derivatives?

this compound derivatives are synthesized via multi-step reactions involving cyclobutane ring formation, esterification, and functional group modifications. For example:

- Cyclobutane ring construction : Cyclobutanecarboxylic acid derivatives are prepared via [2+2] cycloaddition or ring-closing reactions under controlled conditions.

- Esterification : The carboxylic acid group is esterified using methanol and acid catalysts (e.g., HCl) .

- Functionalization : Substituents like methylamino groups are introduced via nucleophilic substitution. For instance, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is synthesized by reacting tert-butoxycarbonyl-protected intermediates with methyl iodide in DMF, followed by deprotection with HCl .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | NaH, DMF, 0°C → RT | 80–100% | |

| Purification | C18 reverse-phase chromatography (acetonitrile/water) | >95% purity |

Q. How are this compound derivatives purified and characterized?

Purification :

Q. Characterization :

- LCMS/HPLC : Retention times (e.g., 0.93 minutes under SQD-FA05 conditions) and mass spectra (e.g., m/z 353 [M+H]⁺) confirm molecular weight and purity .

- ¹H-NMR : Peaks such as δ 3.86 (s, 3H, ester -OCH₃) and δ 2.50–2.46 (m, 5H, cyclobutane and -NHCH₃) validate structural motifs .

Advanced Research Questions

Q. How can researchers resolve low yields in cyclobutane ring-forming reactions?

Low yields often arise from competing side reactions (e.g., ring-opening or dimerization). Methodological optimizations include:

- Temperature control : Slow addition of reagents at 0°C to minimize exothermic side reactions .

- Catalyst selection : Using NaH instead of weaker bases improves cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates and enhance reaction rates .

Case Study : In the synthesis of methyl 1-(methylamino)cyclobutanecarboxylate, replacing THF with DMF increased yields from 60% to 100% by enhancing intermediate solubility .

Q. How should contradictions in spectral data (e.g., NMR shifts) be addressed?

Discrepancies in NMR data may stem from conformational flexibility or impurities. Strategies include:

- Multi-solvent analysis : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .

- Advanced techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in cyclobutane protons (δ 2.0–2.6 ppm) .

- Cross-validation : Align LCMS (m/z 411 [M+H]⁺) and HPLC retention times (1.18 minutes, SMD-TFA05) with synthetic intermediates .

Q. What methodologies support structure-activity relationship (SAR) studies of this compound derivatives?

SAR exploration involves systematic modifications to the cyclobutane core and side chains:

- Core modifications : Introduce electron-withdrawing groups (e.g., -CN) to modulate ring strain and reactivity .

- Side-chain diversification : Replace methylamino groups with bulkier substituents (e.g., trifluoroethyl) to assess steric effects on bioactivity .

- Biological assays : Pair synthetic derivatives with in vitro testing (e.g., enzyme inhibition) to correlate structural changes with activity .

Q. Example SAR Table :

| Derivative | Substituent | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 7p | Br, naphthyl | 52% inhibition | |

| Example 332 | CF₃, pyrimidinyl | 70% inhibition |

Q. How can researchers optimize reaction scalability for this compound intermediates?

Scalability challenges include exothermicity and purification bottlenecks. Solutions involve:

- Flow chemistry : Continuous flow systems improve heat dissipation in cyclization steps .

- Greener solvents : Replace DMF with cyclopentyl methyl ether (CPME) to simplify solvent recovery .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies validate the stability of this compound under storage conditions?

- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation pathways .

- Stability-indicating HPLC : Monitor peaks for hydrolysis products (e.g., cyclobutanecarboxylic acid) .

- Long-term storage : Store in sealed containers under inert gas (N₂) at -20°C to prevent ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.